molecular formula C25H33NO3 B1263158 1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester

1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester

Cat. No.: B1263158
M. Wt: 395.5 g/mol
InChI Key: RXHRLQROHXGSIO-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Chemical Synthesis and Characterization

One of the primary scientific applications of this compound involves its role in chemical synthesis and reactions. For instance, research by Irwin and Wheeler (1972) demonstrated the reaction of methyl pyrrole-2-carboxylate with epoxides, leading to various products under different conditions, including trans-1-styrylpyrrole-2-carboxylic acid and 1-(2-hydroxy-2-phenylethyl)pyrrole-2-carboxylic acid (Irwin & Wheeler, 1972). Similarly, Ekhato and Huang (1997) explored the enantiospecific preparation of α-methyltryptophan using related compounds, highlighting the compound's relevance in synthesizing complex molecules (Ekhato & Huang, 1997).

Structural and Computational Studies

Research by Shen et al. (2012) on pyrazole derivatives of a similar structure involved detailed structural and computational studies. This included characterizations using NMR, IR spectroscopies, and X-ray diffraction, along with thermodynamic property investigations via theoretical calculations, showcasing the compound's importance in structural chemistry (Shen et al., 2012).

Application in Material Science

Another area of application is in material science, as indicated by the work of Quiroga et al. (2013), who studied the hydrogen-bonded sheets formed by related methyl carboxylates. This research is significant for understanding molecular interactions and designing materials with specific properties (Quiroga et al., 2013).

Novel Synthesis Techniques

Hanzawa et al. (2012) investigated the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from related ketones, highlighting innovative approaches in organic synthesis (Hanzawa et al., 2012).

Properties

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

IUPAC Name

methyl 1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]cyclohexane-1-carboxylate

InChI

InChI=1S/C25H33NO3/c1-29-24(28)25(15-9-4-10-16-25)26-18-20-13-7-3-8-14-21(20)23(26)22(27)17-19-11-5-2-6-12-19/h2,5-6,8,11-14,21-23,27H,3-4,7,9-10,15-18H2,1H3/t21-,22+,23-/m1/s1

InChI Key

RXHRLQROHXGSIO-XPWALMASSA-N

Isomeric SMILES

COC(=O)C1(CCCCC1)N2CC3=CCCC=C[C@H]3[C@@H]2[C@H](CC4=CC=CC=C4)O

Canonical SMILES

COC(=O)C1(CCCCC1)N2CC3=CCCC=CC3C2C(CC4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester
Reactant of Route 2
1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester
Reactant of Route 3
1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester
Reactant of Route 4
1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester
Reactant of Route 5
1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester
Reactant of Route 6
1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester

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